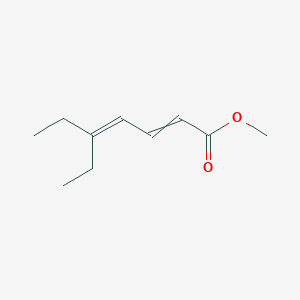
Methyl 5-ethylhepta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethylhepta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethylhepta-2,4-dienoate typically involves the esterification of 5-ethylhepta-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethylhepta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the conjugated diene system to a saturated ester.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can be performed under controlled conditions.
Major Products Formed:
Epoxides and Diols: From oxidation reactions.
Saturated Esters: From reduction reactions.
Halogenated Esters: From substitution reactions.
Scientific Research Applications
Methyl 5-ethylhepta-2,4-dienoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-ethylhepta-2,4-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows for participation in pericyclic reactions, such as Diels-Alder reactions, which are crucial in the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical processes.
Comparison with Similar Compounds
- Methyl 5-methylhepta-2,4-dienoate
- Methyl 5-ethylhexa-2,4-dienoate
- Methyl 5-ethylhepta-2,4-dienoic acid
Comparison: Methyl 5-ethylhepta-2,4-dienoate is unique due to its specific substitution pattern and conjugated diene system, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethyl group at the 5-position and the conjugated double bonds make it particularly suitable for specific synthetic applications and reactions that require precise control over molecular geometry and electronic effects.
Properties
CAS No. |
62222-80-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 5-ethylhepta-2,4-dienoate |
InChI |
InChI=1S/C10H16O2/c1-4-9(5-2)7-6-8-10(11)12-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
LOUUNCLPRCKHMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=CC(=O)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















